molecular formula C12H14BrFN2O B14031198 (3-Bromo-5-fluorophenyl)(4-methylpiperazin-1-yl)methanone

(3-Bromo-5-fluorophenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B14031198
M. Wt: 301.15 g/mol
InChI Key: SAODDFMLMXTOPP-UHFFFAOYSA-N
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Description

(3-Bromo-5-fluorophenyl)(4-methylpiperazin-1-yl)methanone: is a chemical compound with the molecular formula C12H13BrFN2O It is characterized by the presence of a bromine atom at the 3rd position and a fluorine atom at the 5th position on the phenyl ring, along with a 4-methylpiperazin-1-yl group attached to the methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-fluorophenyl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:

    Bromination and Fluorination: The starting material, phenylmethanone, undergoes bromination at the 3rd position and fluorination at the 5th position using bromine and fluorine reagents under controlled conditions.

    Piperazine Derivatization: The brominated and fluorinated phenylmethanone is then reacted with 4-methylpiperazine in the presence of a suitable catalyst to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and fluorine atoms on the phenyl ring.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Condensation Reactions: The methanone group allows for condensation reactions with various nucleophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound with altered functional groups.

    Reduction Products: Reduced forms with different oxidation states.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine:

    Drug Development: Explored for potential therapeutic applications due to its unique structure.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromo-5-fluorophenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring, along with the piperazine moiety, allow it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (3-Bromo-4,5-difluorophenyl)(4-methylpiperazin-1-yl)methanone
  • (3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone
  • (3-Bromo-5-nitrophenyl)(4-methylpiperazin-1-yl)methanone

Comparison:

  • (3-Bromo-4,5-difluorophenyl)(4-methylpiperazin-1-yl)methanone: Contains an additional fluorine atom, which may alter its reactivity and binding properties.
  • (3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone: The presence of a chlorine atom instead of fluorine can affect its chemical behavior and applications.
  • (3-Bromo-5-nitrophenyl)(4-methylpiperazin-1-yl)methanone: The nitro group introduces different electronic and steric effects, influencing its reactivity and potential uses.

Properties

Molecular Formula

C12H14BrFN2O

Molecular Weight

301.15 g/mol

IUPAC Name

(3-bromo-5-fluorophenyl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C12H14BrFN2O/c1-15-2-4-16(5-3-15)12(17)9-6-10(13)8-11(14)7-9/h6-8H,2-5H2,1H3

InChI Key

SAODDFMLMXTOPP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)F

Origin of Product

United States

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